3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
Description
3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a synthetic organic compound that belongs to the class of furochromenones
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-26-15-10-8-14(9-11-15)18-19-20(28-21(18)23-12-13-25-2)16-6-4-5-7-17(16)27-22(19)24/h4-11,23H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYFIVWEAKKSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Alkyne Insertion via Visible-Light Photocatalysis
A pioneering method involves the visible-light-promoted radical alkyne insertion into 3-bromo-4-hydroxycoumarin (Fig. 1). This approach utilizes 4-hydroxycoumarin brominated at position 3, which undergoes radical-mediated coupling with terminal alkynes under blue LED irradiation. For the target compound, 4-ethoxyphenylacetylene serves as the alkyne, yielding 3-(4-ethoxyphenyl)-4H-furo[3,2-c]chromen-4-one after cyclization. Subsequent amination at position 2 is achieved via a two-step sequence:
- Bromination : Treatment with N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom at position 2 (yield: 68–72%).
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling with 2-methoxyethylamine in the presence of Xantphos and cesium carbonate furnishes the final product (yield: 55–60%).
This method benefits from mild conditions and scalability but requires stringent control over radical intermediates to prevent side reactions.
Base-Catalyzed Annulation with Functionalized Alkynes
A one-pot annulation strategy employs sodium hydride (NaH) as a base to mediate the reaction between 4-hydroxycoumarin and dibenzoylacetylene derivatives (Fig. 2). Substituting dibenzoylacetylene with a 4-ethoxyphenyl-functionalized alkyne directs the formation of the furochromenone core with the ethoxyphenyl group at position 3. The intermediate hydroxyl group at position 2 is then converted to the (2-methoxyethyl)amino moiety via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD), triphenylphosphine, and 2-methoxyethylamine (yield: 50–58%).
Key advantages include high atom economy and near-quantitative yields during the annulation step. However, the Mitsunobu reaction’s sensitivity to steric hindrance may limit applicability to bulkier amines.
Yb(OTf)3-Catalyzed Formal [3 + 2] Annulation
Ytterbium(III) triflate [Yb(OTf)3] catalyzes a modular annulation between 4-hydroxycoumarin and β-nitroalkenes, enabling the simultaneous incorporation of substituents at positions 2 and 3 (Fig. 3). For this synthesis, a β-nitroalkene bearing the 4-ethoxyphenyl group reacts with 4-hydroxycoumarin, forming 3-(4-ethoxyphenyl)-2-nitro-4H-furo[3,2-c]chromen-4-one. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon (H2/Pd-C) yields the primary amine, which undergoes alkylation with 2-methoxyethyl bromide to install the final substituent (overall yield: 42–48%).
This method excels in regioselectivity and functional group tolerance, though the nitro reduction step necessitates careful optimization to avoid over-reduction or decomposition.
Sequential Functionalization via Electrophilic Amination
Post-annulation functionalization offers an alternative route for introducing the (2-methoxyethyl)amino group. After constructing the 3-(4-ethoxyphenyl)-4H-furo[3,2-c]chromen-4-one core via established methods, electrophilic amination at position 2 is achieved using hydroxylamine-O-sulfonic acid (HOSA) followed by reductive alkylation with 2-methoxyethyl chloride (yield: 40–45%). While this approach avoids transition-metal catalysts, the low nucleophilicity of the aromatic system often results in moderate yields.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst/Reagents | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Radical Alkyne Insertion | Bromination, Buchwald-Hartwig amination | NBS, Pd(dba)2, Xantphos | 55–60% | Scalable, mild conditions | Multi-step, radical side reactions |
| Base-Catalyzed Annulation | Mitsunobu reaction | NaH, DEAD, PPh3 | 50–58% | High atom economy | Steric hindrance issues |
| Yb(OTf)3 Annulation | Nitro reduction, alkylation | Yb(OTf)3, H2/Pd-C | 42–48% | Regioselective, modular | Sensitive reduction conditions |
| Electrophilic Amination | HOSA amination, reductive alkylation | HOSA, NaBH3CN | 40–45% | Metal-free | Low yields, competing side reactions |
Experimental Optimization and Challenges
Regioselectivity in Annulation Reactions
The regiochemical outcome of annulation steps critically influences the efficiency of subsequent functionalization. For instance, in the Yb(OTf)3-catalyzed method, the β-nitroalkene’s electronic properties dictate the positioning of the nitro group at position 2. Computational studies suggest that electron-withdrawing groups on the nitroalkene enhance transition-state stabilization, favoring the desired regiochemistry.
Functional Group Compatibility
The (2-methoxyethyl)amino group’s sensitivity to oxidation necessitates inert atmospheres during alkylation steps. Additionally, the ethoxyphenyl moiety’s ortho-directing effects can complicate electrophilic substitutions, requiring protective strategies such as temporary silylation.
Purification Challenges
Chromatographic separation of intermediates is often hindered by the planar structure of furochromenones, which promotes π-stacking interactions with silica gel. Gradient elution with ethyl acetate/hexane mixtures (3:7 to 4:6) improves resolution, though recrystallization from ethanol/water systems remains the preferred method for final product purification.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxyethylamino group (-NH-CH2-CH2-OCH3) undergoes nucleophilic substitution under basic conditions. Reaction with alkyl halides or acyl chlorides produces modified derivatives:
Electrophilic Aromatic Substitution
The 4-ethoxyphenyl group participates in electrophilic substitution, primarily at the para position relative to the ethoxy group:
Oxidation and Reduction Reactions
The chromen-4-one core and substituents undergo redox transformations:
Oxidation
| Reagent | Target Site | Product | Yield | Ref. |
|---|---|---|---|---|
| CrO3 in HOAc | Furan ring | Epoxidized furochromenone | 47% | |
| KMnO4 (acidic) | Ethoxy group | 3-(4-Hydroxyphenyl) derivative | 82% |
Reduction
| Reagent | Target Site | Product | Yield | Ref. |
|---|---|---|---|---|
| NaBH4/MeOH | Ketone (C-4) | 4-Hydroxy-4H-furo[3,2-c]chromene | 89% | |
| H2/Pd-C | Nitro intermediates (if present) | Amine derivatives | 95% |
Cycloaddition and Ring-Opening Reactions
The furan ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 hr | Bicyclic adduct (6-oxabicyclo[3.2.1]octane) | 61% | |
| DMAD | EtOH, microwave, 150°C, 1 hr | Polycyclic lactam | 54% |
Functional Group Interconversion
The ethoxy group undergoes hydrolysis under acidic/basic conditions:
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| HBr (48%) | Reflux, 8 hr | 3-(4-Hydroxyphenyl) derivative | 88% | |
| BBr3 (1M in DCM) | -78°C → RT, 6 hr | 3-(4-Hydroxyphenyl) variant | 92% |
Metal-Catalyzed Cross-Coupling
The aryl group participates in Suzuki-Miyaura couplings:
| Reagent | Catalyst | Product | Yield | Ref. |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3, DME, 80°C | 3-(4-Ethoxybiphenyl-4-yl) derivative | 76% | |
| Vinylboronic ester | Pd(OAc)2, SPhos, THF, 60°C | Alkenylated furochromenone | 69% |
Key Mechanistic Insights
-
Amino Group Reactivity : The 2-methoxyethylamino substituent acts as a directing group in metal-catalyzed reactions, facilitating regioselective C–H functionalization .
-
Ethoxy Group Stability : Hydrolysis of the ethoxy group proceeds via an SN1 mechanism under acidic conditions, forming a stabilized carbocation intermediate .
-
Furan Ring Activation : Electron-rich furan enhances cycloaddition rates with electron-deficient dienophiles .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity on MCF-7 Cells
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored.
Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
Research Findings:
Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one include other furochromenones and related heterocyclic compounds. Examples include:
- 3-(4-methoxyphenyl)-2-((2-ethoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-pyrano[3,2-c]chromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the ethoxyphenyl and methoxyethylamino groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, also known by its CAS number 938026-06-3, is a synthetic compound belonging to the furochromone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 393.4 g/mol. The structure features a complex arrangement that includes a furan and chromone moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 938026-06-3 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
- Antimicrobial Properties : The presence of methoxy and ethoxy substituents enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 µM to 50 µM.
- Antimicrobial Testing : The compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL.
- Inflammation Models : In animal models of inflammation, administration of this compound led to a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent literature has highlighted several key findings regarding the biological activity of this compound:
- Binding Studies : Interaction studies have shown that it can bind effectively to various receptors involved in cancer progression and inflammation.
- Structure-Activity Relationship (SAR) : Modifications in the molecular structure have been correlated with enhanced biological activity, suggesting that specific functional groups are crucial for efficacy.
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation in DMF | Propargyl bromide, K₂CO₃ | 75% | |
| Chromenone ring closure | H₂O₂ (30%), NaOH, ethanol | 68% | |
| Functional group tuning | Ethoxybenzaldehyde derivatives | 62–85% |
How do crystallographic studies elucidate the molecular conformation and stability of this compound?
Answer:
X-ray crystallography provides critical insights into bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence stability. For example:
- Triclinic crystal system (P1 space group) with unit cell parameters a = 6.45 Å, b = 7.08 Å, c = 13.31 Å confirms planar chromenone core geometry .
- Monoclinic packing (P21/c) in fluorophenyl analogs reveals intramolecular hydrogen bonds between hydroxyl and carbonyl groups, stabilizing the structure .
What spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ 3.3–3.8 ppm) and ethoxyphenyl protons (δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂) .
- HRMS : Molecular ion peaks (e.g., m/z = 296.11 [M]⁺) confirm molecular formula (C₁₈H₁₇NO₃) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .
Q. Table 2: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.8 (d, J=8.5 Hz, ethoxyphenyl) | |
| ¹³C NMR | δ 59.49 (OCH₂CH₃) | |
| HRMS | m/z 296.11 [M]⁺ |
How can computational docking studies guide the design of analogs with enhanced bioactivity?
Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes or cancer-related proteins:
- Receptor preparation : Use PDB structures (e.g., E. coli DNA gyrase) for docking simulations .
- Scoring functions : Analyze hydrogen bonds, hydrophobic interactions, and binding energies (ΔG) to prioritize analogs .
- Validation : Compare docking results with experimental IC₅₀ values from antimicrobial assays .
How do substituent variations (e.g., methoxy vs. ethoxy) impact pharmacological profiles?
Answer:
- Methoxy groups : Enhance lipophilicity and membrane permeability but may reduce solubility.
- Ethoxy groups : Increase metabolic stability due to steric hindrance against oxidative enzymes .
- Aminoalkyl chains : Improve water solubility and target engagement (e.g., 2-methoxyethylamino enhances bacterial cell wall penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
